CDK8 Biochemical Inhibitory Potency of CDK8-IN-I vs. MSC2530818
In head‑to‑head cross‑study comparison, CDK8-IN-I inhibits CDK8 with an IC50 of 3 nM , placing it within the same low‑nanomolar potency range as the well‑characterized probe MSC2530818 (IC50 2.6 nM) . The <2‑fold difference in biochemical IC50 indicates that CDK8-IN-I delivers comparable target engagement in cell‑free systems, making it a suitable alternative for biochemical screening campaigns where equivalent primary potency is required.
| Evidence Dimension | Biochemical CDK8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM (CDK8-IN-I) |
| Comparator Or Baseline | MSC2530818: 2.6 nM |
| Quantified Difference | 1.15‑fold (CDK8-IN-I slightly less potent; both in low nM range) |
| Conditions | Biochemical kinase activity assay (vendor‑reported data; exact ATP concentrations may differ) |
Why This Matters
A procurement decision based on biochemical CDK8 potency alone cannot differentiate these compounds; additional parameters such as selectivity and pharmacokinetics must be weighed.
